molecular formula C11H19NO3 B2993048 tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate CAS No. 675185-27-0

tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate

Cat. No.: B2993048
CAS No.: 675185-27-0
M. Wt: 213.277
InChI Key: NNCPMJHKYIRKSA-SECBINFHSA-N
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Description

Tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, an acetyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with an acetylating agent. One common method is the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and other proteins. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2r)-2-hydroxyethylpyrrolidine-1-carboxylate
  • Tert-butyl (2r)-2-methylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate is unique due to the presence of the acetyl group, which imparts distinct reactivity and biological activity compared to its analogs. The tert-butyl group also contributes to its stability and solubility, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCPMJHKYIRKSA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675185-27-0
Record name tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate
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